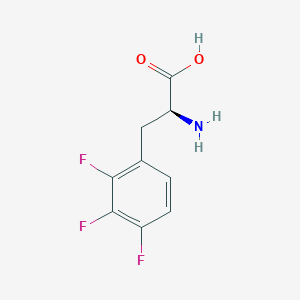

2,3,4-Trifluoro-L-Phenylalanine

Übersicht

Beschreibung

2,3,4-Trifluoro-L-Phenylalanine is a fluorinated amino acid that has garnered significant interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of three fluorine atoms attached to the phenyl ring of the phenylalanine molecule, which imparts distinct physicochemical properties compared to its non-fluorinated counterpart.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trifluoro-L-Phenylalanine typically involves the introduction of fluorine atoms into the phenylalanine structure. One common method starts with trifluoro-cinnamic acid, which is prepared by the condensation of trifluorobenzaldehyde and malonic acid. This intermediate is then converted to L-trifluoro-phenylalanine using an enzyme-catalyzed reaction, such as with phenylalanine ammonia-lyase (PAL) in an ammonia/carbon dioxide buffer .

Industrial Production Methods: Industrial production of fluorinated amino acids like this compound often employs biocatalytic processes due to their efficiency and selectivity. Enzymatic methods, such as those involving fluorinases, are particularly effective for introducing fluorine atoms into organic molecules under mild conditions .

Analyse Chemischer Reaktionen

Types of Reactions: 2,3,4-Trifluoro-L-Phenylalanine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl or monofluoromethyl group.

Substitution: Nucleophilic substitution reactions can replace one or more fluorine atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield trifluoromethyl ketones, while substitution reactions can produce amino or thiol derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

Drug Development

One of the primary applications of 2,3,4-trifluoro-L-phenylalanine is in the field of drug development. The compound serves as a valuable building block for synthesizing pharmaceuticals, particularly those targeting specific receptors. The incorporation of trifluoromethyl groups can enhance the biological activity of peptide-based drugs while potentially reducing side effects. This modification often leads to improved efficacy in therapeutic applications .

Case Study: Peptide-Based Drugs

Research has shown that incorporating this compound into peptide structures significantly enhances their stability and biological activity. For instance, studies demonstrated that peptides containing this compound exhibited increased resistance to enzymatic degradation, making them more effective as therapeutic agents .

Biochemical Research

In biochemical studies, this compound is utilized to investigate protein folding and function. Researchers explore how modifications to amino acids affect biological activity, which is crucial for developing new therapeutic strategies. The unique properties of fluorinated amino acids allow scientists to probe the dynamics of protein interactions and stability .

Case Study: Protein Folding Studies

A notable study employed this compound to examine the folding pathways of specific proteins. The presence of the trifluoromethyl group provided insights into hydrophobic interactions within protein structures, thereby aiding in understanding how these interactions influence protein stability and function .

Material Science

The compound also finds applications in material science. When incorporated into polymers, this compound enhances thermal and chemical resistance. This property makes it suitable for developing advanced materials used in various industrial applications .

Case Study: Polymer Development

Research has demonstrated that polymers modified with this compound exhibit superior thermal stability compared to their non-fluorinated counterparts. This characteristic is particularly beneficial in applications requiring materials that can withstand extreme conditions without degrading .

Therapeutic Potential

Beyond its role in drug development and biochemical research, this compound shows promise as a therapeutic agent itself. Its ability to modulate biological pathways makes it a candidate for further investigation in treating various diseases.

Case Study: Anticancer Activity

Recent studies have explored the anticancer potential of compounds derived from this compound. These investigations revealed that certain derivatives exhibited significant cytotoxic effects against cancer cell lines, suggesting a pathway for developing new anticancer therapies .

Wirkmechanismus

The mechanism by which 2,3,4-Trifluoro-L-Phenylalanine exerts its effects is primarily through its incorporation into proteins and peptides. The presence of fluorine atoms can alter the electronic and steric properties of the molecule, affecting its interactions with biological targets. For instance, fluorination can enhance binding affinity to enzymes or receptors, thereby modulating their activity .

Vergleich Mit ähnlichen Verbindungen

- 4-(2,2,2-Trifluoroethyl)-L-Phenylalanine

- 2,3,5-Trifluoro-L-Phenylalanine

- 2,4,6-Trifluoro-L-Phenylalanine

Comparison: 2,3,4-Trifluoro-L-Phenylalanine is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with biological molecules differently compared to other trifluorinated phenylalanines. For example, the electronic effects of fluorine atoms in the 2,3,4 positions can lead to different binding affinities and metabolic stability compared to fluorine atoms in the 2,4,6 positions .

Biologische Aktivität

2,3,4-Trifluoro-L-Phenylalanine (TFPhe) is a fluorinated derivative of the amino acid phenylalanine, notable for its unique biological activities and potential applications in biochemical research and pharmaceuticals. This article explores the biological activity of TFPhe, including its synthesis, mechanisms of action, and implications in various biological systems.

TFPhe is characterized by the presence of three fluorine atoms at the 2, 3, and 4 positions of the phenylalanine aromatic ring. The molecular formula is with a molecular weight of 215.16 g/mol. Its synthesis typically involves the selective fluorination of L-phenylalanine using various fluorinating agents, such as [^18F]F_2 or [^18F]AcOF, which have shown varying regioselectivity in producing different isomers of fluorinated phenylalanines .

The biological activity of TFPhe can be attributed to its structural modifications compared to L-phenylalanine. The introduction of fluorine atoms alters the electronic properties and hydrophobicity of the molecule, which can affect its interaction with proteins and other biomolecules. Research indicates that TFPhe can modulate protein stability and ligand binding through enhanced aromatic interactions .

2.2 Transport Mechanisms

Studies have shown that TFPhe can utilize existing transport systems in cells. For instance, in Saccharomyces cerevisiae, TFPhe's uptake involves specific amino acid transporters like GAP1 and BAP2, suggesting that it competes with naturally occurring amino acids for transport . This competition can lead to altered metabolic pathways when TFPhe is present in significant concentrations.

2.3 Neurotransmitter Interactions

TFPhe has been observed to influence neurotransmitter systems due to its structural similarity to phenylalanine. It may act as an antagonist at certain neurotransmitter receptors, including NMDA and AMPA receptors, impacting synaptic transmission and plasticity . This modulation could have implications for neurological studies and potential therapeutic applications.

3.1 Fluorinated Amino Acids in Protein Engineering

In a study involving the incorporation of fluorinated amino acids into proteins, TFPhe was used to explore its effects on protein function and stability. The results indicated that proteins containing TFPhe displayed enhanced stability and altered binding affinities for ligands compared to their non-fluorinated counterparts . These findings suggest that TFPhe could be a valuable tool in protein engineering.

3.2 Impact on Cell Growth and Viability

Research examining the effects of TFPhe on cell growth demonstrated that it can inhibit proliferation in certain cancer cell lines while promoting growth in others, indicating a dual role depending on cellular context . This differential effect highlights the potential for TFPhe in cancer research as a selective agent.

4. Comparative Analysis

The following table summarizes key characteristics and biological activities of TFPhe compared to other fluorinated phenylalanines:

| Compound | Fluorination Positions | Biological Activity | Applications |

|---|---|---|---|

| This compound | 2, 3, 4 | Modulates neurotransmitter activity; alters protein binding | Protein engineering; cancer research |

| 2-Fluoro-L-Phenylalanine | 2 | Enhances ligand binding | Drug design |

| 4-Fluoro-L-Phenylalanine | 4 | Minimal effect on protein stability | Research tool |

5. Conclusion

The biological activity of this compound presents exciting opportunities for research in biochemistry and pharmacology. Its unique properties allow it to serve as a valuable tool for studying protein interactions and metabolic pathways while also holding potential therapeutic applications. Ongoing research will likely uncover further insights into its mechanisms and broaden its applicability in scientific studies.

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(2,3,4-trifluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c10-5-2-1-4(7(11)8(5)12)3-6(13)9(14)15/h1-2,6H,3,13H2,(H,14,15)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGKZSVVTLDUTMM-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CC(C(=O)O)N)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1C[C@@H](C(=O)O)N)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60441076 | |

| Record name | 2,3,4-Trifluoro-L-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873429-58-4 | |

| Record name | 2,3,4-Trifluoro-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873429-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4-Trifluoro-L-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.